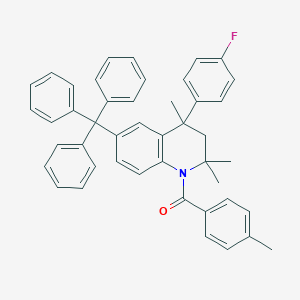
4-(4-fluorophenyl)-2,2,4-trimethyl-1-(4-methylbenzoyl)-6-trityl-1,2,3,4-tetrahydroquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-fluorophenyl)-2,2,4-trimethyl-6-trityl-3,4-dihydroquinolin-1(2H)-ylmethanone is a complex organic compound with a unique structure that combines multiple functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-fluorophenyl)-2,2,4-trimethyl-6-trityl-3,4-dihydroquinolin-1(2H)-ylmethanone typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of the quinoline core, followed by the introduction of the fluorophenyl and trityl groups. The final step involves the attachment of the 4-methylphenylmethanone moiety.
Formation of Quinoline Core: The quinoline core can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with carbonyl compounds under acidic or basic conditions.
Introduction of Fluorophenyl and Trityl Groups: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, while the trityl group can be added through a Friedel-Crafts alkylation reaction.
Attachment of 4-Methylphenylmethanone Moiety: The final step involves the coupling of the quinoline intermediate with 4-methylphenylmethanone using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and the development of more efficient purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, the compound can be used as a probe to study enzyme-substrate interactions, particularly those involving quinoline derivatives. It can also serve as a potential lead compound for the development of new drugs.
Medicine
In medicine, the compound’s potential pharmacological properties can be explored for the treatment of various diseases. Its ability to interact with specific molecular targets makes it a candidate for drug discovery and development.
Industry
In the industrial sector, the compound can be used in the production of advanced materials, such as polymers and coatings. Its unique chemical properties can enhance the performance of these materials.
Wirkmechanismus
The mechanism of action of 4-(4-fluorophenyl)-2,2,4-trimethyl-6-trityl-3,4-dihydroquinolin-1(2H)-ylmethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-(4-fluorophenyl)-2,2,4-trimethyl-3,4-dihydroquinolin-1(2H)-ylmethanone
- 4-(4-chlorophenyl)-2,2,4-trimethyl-6-trityl-3,4-dihydroquinolin-1(2H)-ylmethanone)
- 4-(4-bromophenyl)-2,2,4-trimethyl-6-trityl-3,4-dihydroquinolin-1(2H)-ylmethanone)
Uniqueness
The uniqueness of 4-(4-fluorophenyl)-2,2,4-trimethyl-6-trityl-3,4-dihydroquinolin-1(2H)-ylmethanone lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the fluorophenyl group enhances its stability and reactivity, while the trityl group provides steric hindrance, influencing its interaction with molecular targets.
Eigenschaften
Molekularformel |
C45H40FNO |
|---|---|
Molekulargewicht |
629.8g/mol |
IUPAC-Name |
[4-(4-fluorophenyl)-2,2,4-trimethyl-6-trityl-3H-quinolin-1-yl]-(4-methylphenyl)methanone |
InChI |
InChI=1S/C45H40FNO/c1-32-20-22-33(23-21-32)42(48)47-41-29-26-38(30-40(41)44(4,31-43(47,2)3)34-24-27-39(46)28-25-34)45(35-14-8-5-9-15-35,36-16-10-6-11-17-36)37-18-12-7-13-19-37/h5-30H,31H2,1-4H3 |
InChI-Schlüssel |
VJHQKSUCUHTRMN-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C(=O)N2C3=C(C=C(C=C3)C(C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)C(CC2(C)C)(C)C7=CC=C(C=C7)F |
Kanonische SMILES |
CC1=CC=C(C=C1)C(=O)N2C3=C(C=C(C=C3)C(C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)C(CC2(C)C)(C)C7=CC=C(C=C7)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















